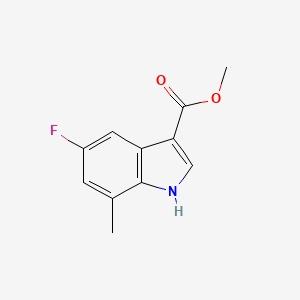
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 5-position and a methyl group at the 7-position on the indole ring, with a carboxylate ester group at the 3-position. These structural modifications can influence the compound’s chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions. For this specific compound, the starting materials would include a fluorinated phenylhydrazine derivative and a suitable carbonyl compound, such as a methyl ketone .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed intramolecular oxidative coupling is one such method used to synthesize functionalized indole derivatives from commercially available anilines . This approach can be adapted for the large-scale production of this compound.
化学反应分析
Types of Reactions
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Nucleophilic substitution: The fluorine atom at the 5-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic substitution: Substituted indole derivatives with various functional groups.
Oxidation and reduction: Oxidized or reduced forms of the indole ring, leading to different structural modifications.
科学研究应用
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate depends on its specific biological target. Indole derivatives often interact with various enzymes, receptors, and proteins, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target by influencing its electronic properties . The exact molecular targets and pathways involved would depend on the specific application being studied.
相似化合物的比较
Similar Compounds
Methyl 5-fluoro-1H-indole-3-carboxylate: Lacks the methyl group at the 7-position.
Methyl 7-methyl-1H-indole-3-carboxylate: Lacks the fluorine atom at the 5-position.
Methyl 5-fluoro-7-methyl-1H-indole-2-carboxylate: Has the carboxylate group at the 2-position instead of the 3-position.
Uniqueness
Methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate is unique due to the specific combination of substituents on the indole ring. The presence of both a fluorine atom and a methyl group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C11H10FNO2 |
|---|---|
分子量 |
207.20 g/mol |
IUPAC 名称 |
methyl 5-fluoro-7-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-3-7(12)4-8-9(11(14)15-2)5-13-10(6)8/h3-5,13H,1-2H3 |
InChI 键 |
SIDYMPWGGLUOQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1NC=C2C(=O)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


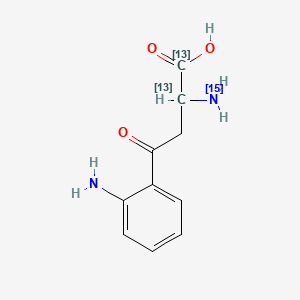
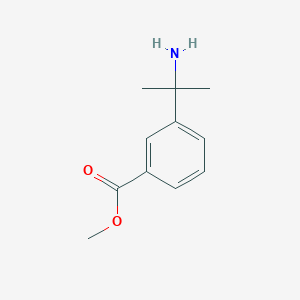
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)

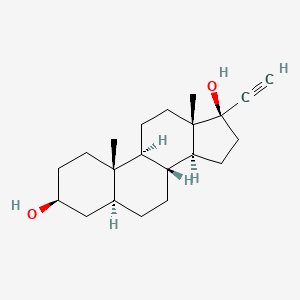
![L-[13C5]Xylose](/img/structure/B13442157.png)
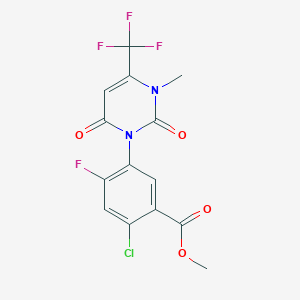
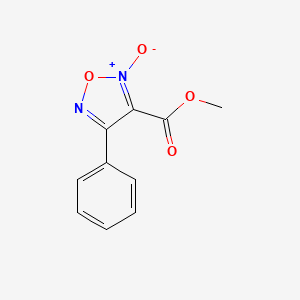
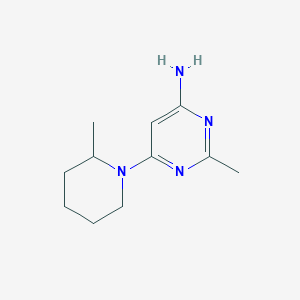

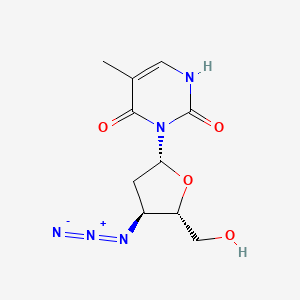
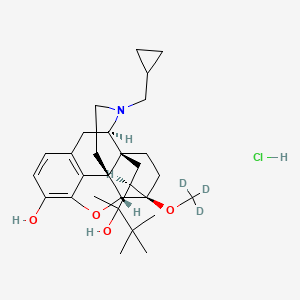
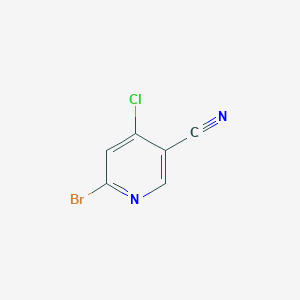
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
